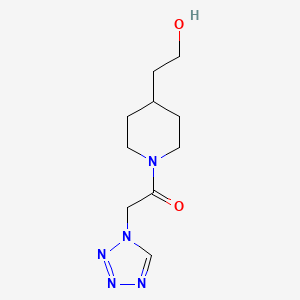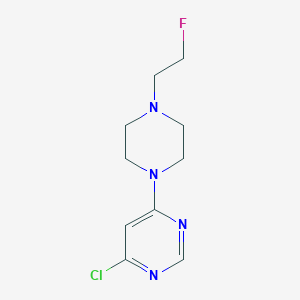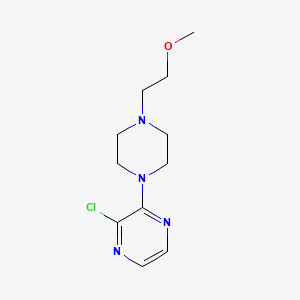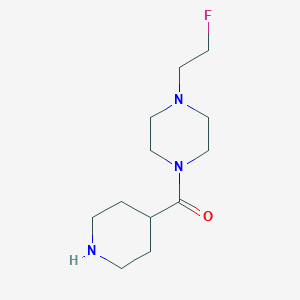
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
描述
3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone (AMPCPM) is an organometallic compound with a wide variety of applications in the scientific research field. It is composed of nitrogen, oxygen, carbon, and hydrogen atoms, and is primarily used as a reagent in organic synthesis. AMPCPM has been studied for its ability to catalyze a variety of reactions, including the synthesis of other organometallic compounds. Additionally, AMPCPM has been studied for its potential as a therapeutic agent due to its ability to interact with various biochemical and physiological systems.
科学研究应用
Drug Development
This compound is used in the development of new drugs . It’s a small molecule, which makes it a good candidate for drug development . However, its specific pharmacological properties are not yet fully understood .
Synthesis of Annulated N-heterocyclic Carbene Ligands
The compound is used as a reactant for the synthesis of annulated N-heterocyclic carbene ligands . These ligands are important in the field of organometallic chemistry .
Development of M3 Muscarinic Receptor Antagonists
It’s also used in the development of M3 muscarinic receptor antagonists . These antagonists are used in the treatment of various diseases, including chronic obstructive pulmonary disease and overactive bladder .
Development of Selective 5-ht5A Receptor Antagonists
The compound is used in the development of selective 5-ht5A receptor antagonists . These antagonists are being researched for their potential use in the treatment of depression and anxiety .
Synthesis of Ternary Platinum (II) Complexes
It’s used in the synthesis of ternary platinum (II) complexes . These complexes have potential applications in the field of cancer treatment .
Inhibition of Ribosomal Synthesis of PCSK9
The compound is described as a liver-targeted drug candidate that inhibits ribosomal synthesis of PCSK9 . PCSK9 is a lipid regulator considered undruggable by small molecules .
Role in Cell Cycle Checkpoint
The compound plays a role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Pharmaceutical Testing
This compound is used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-6-10(3-4-15-11)12(17)16-5-1-2-9(7-14)8-16/h3-4,6,9H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJKDUKCIJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)



![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)